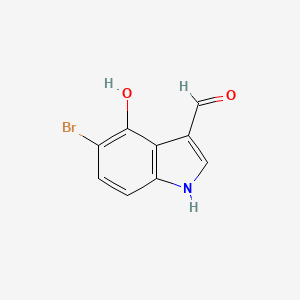

5-bromo-4-hydroxy-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

404887-97-4 |

|---|---|

Molecular Formula |

C9H6BrNO2 |

Molecular Weight |

240.05 g/mol |

IUPAC Name |

5-bromo-4-hydroxy-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C9H6BrNO2/c10-6-1-2-7-8(9(6)13)5(4-12)3-11-7/h1-4,11,13H |

InChI Key |

PCGMEQOFYIJPBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2C=O)O)Br |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 5 Bromo 4 Hydroxy 1h Indole 3 Carbaldehyde

Reactivity of the Carbaldehyde Group

The aldehyde functional group at the C3 position of the indole (B1671886) ring is a key site for a variety of chemical modifications, including nucleophilic additions, coupling reactions, and reductions.

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic nature of the carbonyl carbon in 5-bromo-4-hydroxy-1H-indole-3-carbaldehyde facilitates its reaction with a wide range of nucleophiles. These reactions are fundamental in extending the carbon skeleton and introducing new functional groups.

One of the most common reactions is the Knoevenagel condensation , where the aldehyde reacts with active methylene (B1212753) compounds in the presence of a basic catalyst to form a new carbon-carbon double bond. While specific studies on this compound are not extensively documented, the general reactivity of indole-3-carbaldehydes suggests that it would readily undergo condensation with reagents such as malononitrile (B47326) or ethyl cyanoacetate. libretexts.orgresearchgate.net This reaction is typically catalyzed by bases like piperidine (B6355638) or triethylamine (B128534).

Another important nucleophilic addition is the Wittig reaction , which provides a powerful tool for the synthesis of alkenes with high stereoselectivity. The reaction of this compound with a phosphorus ylide would lead to the formation of a 3-vinylindole derivative. The nature of the ylide would determine the geometry of the resulting double bond. Aqueous conditions have been shown to be effective for Wittig reactions of various aldehydes, offering a greener alternative to traditional organic solvents. sciepub.com

The formation of imines and related C-N double-bonded derivatives is also a key reaction. For instance, condensation with primary amines yields Schiff bases, which can be further reduced in a process known as reductive amination . researchgate.netnih.govmasterorganicchemistry.com Reaction with semicarbazide (B1199961) or thiosemicarbazide (B42300) leads to the corresponding semicarbazones and thiosemicarbazones, respectively. The formation of 5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone has been reported, highlighting the reactivity of the aldehyde group in the brominated indole scaffold. mdpi.com

C-C and C-N Coupling Reactions Involving the Aldehyde Moiety

The aldehyde group can participate in various coupling reactions to form new carbon-carbon and carbon-nitrogen bonds, often catalyzed by transition metals. While specific examples with this compound are limited, the general reactivity of indole-3-carbaldehydes serves as a guide. researchgate.net

Reductive amination is a powerful one-pot method for the synthesis of secondary and tertiary amines. researchgate.netnih.govmasterorganicchemistry.com This reaction involves the in-situ formation of an imine from the aldehyde and a primary or secondary amine, followed by its reduction with a suitable reducing agent like sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN). researchgate.netmasterorganicchemistry.com This methodology is widely applicable and tolerates a broad range of functional groups.

| Amine | Reducing Agent | Product | Reference |

| Primary Amine | NaBH₄ / NaBH₃CN | Secondary Amine | masterorganicchemistry.com |

| Secondary Amine | NaBH₄ / NaBH₃CN | Tertiary Amine | masterorganicchemistry.com |

Reduction Methodologies of the Formyl Group

The formyl group of this compound can be readily reduced to a hydroxymethyl group, providing access to another important class of indole derivatives.

Standard reducing agents such as sodium borohydride (NaBH₄) are highly effective for the chemoselective reduction of aldehydes in the presence of other less reactive functional groups. masterorganicchemistry.comyoutube.com The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. For this compound, this would yield (5-bromo-4-hydroxy-1H-indol-3-yl)methanol.

For a more potent reduction, lithium aluminum hydride (LiAlH₄) can be employed. masterorganicchemistry.comyoutube.com LiAlH₄ is a much stronger reducing agent than NaBH₄ and will reduce a wider range of functional groups. However, for the selective reduction of the aldehyde, NaBH₄ is generally the preferred reagent due to its milder nature and greater functional group tolerance. masterorganicchemistry.commasterorganicchemistry.com

| Reducing Agent | Solvent | Product | Reference |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | (5-bromo-4-hydroxy-1H-indol-3-yl)methanol | masterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | (5-bromo-4-hydroxy-1H-indol-3-yl)methanol | masterorganicchemistry.com |

Functionalization of the Indole Nucleus

The indole core of this compound provides further opportunities for derivatization through reactions at the indole nitrogen and electrophilic substitution on the aromatic ring.

N-Substitution Strategies (e.g., N-Acylation, N-Methylation)

The N-H proton of the indole ring is acidic and can be removed by a base, allowing for subsequent reaction with various electrophiles.

N-acylation can be achieved by treating the indole with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. nih.govderpharmachemica.com For example, reaction with acetyl chloride in the presence of triethylamine would yield N-acetyl-5-bromo-4-hydroxy-1H-indole-3-carbaldehyde. The use of thioesters as acylating agents has also been reported as a mild and chemoselective method for N-acylation of indoles. nih.gov

N-methylation and other N-alkylations are typically carried out by treating the indole with an alkyl halide, such as methyl iodide, in the presence of a base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). mdpi.com This would result in the formation of 5-bromo-4-hydroxy-1-methyl-1H-indole-3-carbaldehyde.

| Reaction | Reagents | Product | Reference |

| N-Acylation | Acetyl chloride, Triethylamine | N-acetyl-5-bromo-4-hydroxy-1H-indole-3-carbaldehyde | derpharmachemica.com |

| N-Methylation | Methyl iodide, Sodium hydride | 5-bromo-4-hydroxy-1-methyl-1H-indole-3-carbaldehyde | mdpi.com |

Electrophilic Aromatic Substitution on the Brominated and Hydroxylated Indole

The benzene (B151609) portion of the indole nucleus is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions on this compound is directed by the combined electronic effects of the existing substituents. The hydroxyl group at C4 is a strongly activating, ortho-, para-directing group, while the bromine at C5 is a deactivating, ortho-, para-director. The electron-withdrawing carbaldehyde group at C3 deactivates the pyrrole (B145914) ring towards electrophilic attack.

Given the directing effects of the hydroxyl and bromo substituents, further electrophilic substitution is anticipated to occur at the C6 or C2 positions. The C7 position is sterically hindered.

The bromine atom at the 5-position also serves as a handle for palladium-catalyzed cross-coupling reactions . These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki coupling , which involves the reaction of the aryl bromide with a boronic acid in the presence of a palladium catalyst and a base, would allow for the introduction of a variety of aryl or vinyl groups at the C5 position. researchgate.net Similarly, the Sonogashira coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would yield a 5-alkynylindole derivative. libretexts.orgresearchgate.netnih.govorganic-chemistry.org These reactions have been successfully applied to other 5-bromoindole (B119039) derivatives. researchgate.netresearchgate.net

| Coupling Reaction | Coupling Partner | Catalyst System | Product | Reference |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, Base | 5-Aryl-4-hydroxy-1H-indole-3-carbaldehyde | researchgate.net |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-4-hydroxy-1H-indole-3-carbaldehyde | researchgate.net |

Formation of Schiff Bases and Hydrazone Derivatives for Extended Conjugation

The aldehyde group at the C3 position of the indole ring is a key site for derivatization. It readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases, and with hydrazines or hydrazides to yield hydrazones. These reactions are typically carried out by heating the reactants in a suitable solvent, sometimes with acid catalysis. jocpr.comijpbs.com

The formation of these C=N double bonds extends the conjugated π-system of the indole core. This extension of conjugation is significant as it often leads to changes in the molecule's photophysical properties, such as color and fluorescence, and can be exploited in the design of various functional molecules. For instance, Schiff bases and hydrazones derived from indole-3-carbaldehydes have been widely investigated for their diverse biological activities. nih.govresearchgate.net

Studies on analogous compounds like 5-bromoindole-3-carbaldehyde demonstrate its successful reaction with various amines and hydrazides. For example, it reacts with 2-aminothiazole (B372263) derivatives in ethanol with a catalytic amount of sulfuric acid to yield the corresponding Schiff bases. jocpr.com Similarly, reactions with thiosemicarbazide nih.gov and 2-thienoyl-hydrazide um.edu.my produce the respective thiosemicarbazone and hydrazone derivatives. This established reactivity strongly supports that this compound would undergo similar transformations.

Table 1: Examples of Schiff Base and Hydrazone Formation with Indole-3-Carbaldehyde Analogues This table is illustrative and based on the reactivity of analogous compounds.

| Reactant | Indole Substrate | Product Type | Reaction Conditions | Reference |

|---|---|---|---|---|

| Substituted 2-Aminothiazoles | 5-Bromo-1H-indole-3-carbaldehyde | Schiff Base | Ethanol, H₂SO₄ (cat.), reflux | jocpr.com |

| L-Amino Acids / Aminophenols | 1H-Indole-3-carbaldehyde | Schiff Base | Not specified | nih.gov |

| Thiosemicarbazide | 5-Bromo-1H-indole-3-carbaldehyde | Hydrazone (Thiosemicarbazone) | Ethanol, heat | nih.gov |

| Various Hydrazides | 5-Bromo-1H-indole-3-carbaldehyde | Hydrazone | Not specified | d-nb.inforesearchgate.net |

| 2-Thienoyl-hydrazide | 5-Bromo-1H-indole-3-carbaldehyde | Hydrazone | Not specified | um.edu.my |

Ring Annulation Reactions and Construction of Fused Heterocyclic Systems

The aldehyde functionality of this compound serves as a crucial electrophilic handle for the construction of new rings fused to the indole core. These ring annulation reactions typically involve condensation with a molecule containing two nucleophilic sites, leading to the formation of polycyclic heterocyclic systems.

For example, research has shown that 1H-indole-3-carbaldehyde can react with 2-cyanoethanthioamide to form an intermediate which, upon reaction with 2,4-pentanedione, yields a fused thioxopyridine ring system. researchgate.net Such strategies highlight the utility of the C3-aldehyde in building complex molecular architectures. The reactivity of the aldehyde allows it to participate in cyclocondensation reactions that expand the heterocyclic framework. While specific examples starting from this compound are not detailed in the literature, its structural similarity to other indole-3-carbaldehydes suggests it would be a viable substrate for similar synthetic strategies aimed at producing novel fused indole derivatives. researchgate.netnih.gov

Transformations Involving the Bromo and Hydroxy Substituents

Halogen-Metal Exchange Reactions and Cross-Coupling Strategies

The bromine atom at the C5 position is a versatile functional group for introducing further molecular diversity through carbon-carbon and carbon-heteroatom bond-forming reactions. Two primary strategies for its transformation are halogen-metal exchange and palladium-catalyzed cross-coupling reactions.

Halogen-metal exchange involves the treatment of the bromoindole with a strong organometallic base, typically an organolithium reagent like n-butyllithium or tert-butyllithium. wikipedia.org This reaction replaces the bromine atom with a metal (usually lithium), generating a potent organometallic intermediate. acs.orgacs.org This newly formed C-Li bond can then react with a wide array of electrophiles to install various substituents at the C5 position. It is often advantageous to first deprotonate the acidic indole N-H with a base like potassium hydride before performing the exchange to prevent side reactions. acs.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the C-Br bond. nih.gov Reactions such as the Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Heck couplings are widely applied to bromoindoles. researchgate.netresearchgate.netmdpi.com These reactions typically employ a palladium catalyst, a ligand, and a base to couple the bromoindole with a suitable partner, enabling the introduction of aryl, alkyl, alkynyl, and other groups at the C5 position. uzh.ch

Table 2: Potential C5-Functionalization Reactions This table is illustrative and based on the reactivity of analogous bromoindoles.

| Reaction Type | Reagents | Resulting Transformation | Reference |

|---|---|---|---|

| Halogen-Metal Exchange | 1. KH, 2. t-BuLi, 3. Electrophile (E) | C5-Br → C5-E (e.g., E = CHO, COOH) | acs.orgnih.gov |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | C5-Br → C5-R (R = aryl, vinyl) | researchgate.netuzh.ch |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C5-Br → C5-alkynyl | researchgate.netmdpi.com |

| Negishi Coupling | R-ZnX, Pd catalyst | C5-Br → C5-R (R = alkyl, aryl) | researchgate.net |

Reactions of the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group at the C4 position provides another site for derivatization, primarily through reactions like etherification and esterification. The presence of this group is significant, as 4-hydroxyindoles are key structural motifs in various biologically active compounds and are important synthetic intermediates. researchgate.netresearchgate.netjlu.edu.cn

Etherification , commonly achieved via the Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a base (e.g., sodium hydride) to form a more nucleophilic phenoxide. This phenoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form an ether. This method has been successfully applied to 4-hydroxyindole (B18505) derivatives. google.com

Esterification can be accomplished by reacting the hydroxyl group with an acylating agent such as an acyl chloride or a carboxylic acid anhydride in the presence of a base (e.g., pyridine, triethylamine). This reaction converts the hydroxyl group into an ester functionality, which can serve as a protective group or modulate the molecule's biological properties.

These transformations of the hydroxyl group are fundamental in organic synthesis and allow for fine-tuning of the molecule's steric and electronic properties.

Table 3: Potential C4-OH Derivatization Reactions This table is illustrative and based on general phenolic reactivity.

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Etherification | Base (e.g., NaH), Alkyl Halide (R-X) | Ether (C4-OR) |

| Esterification | Acyl Halide (RCOCl) or Anhydride ((RCO)₂O), Base | Ester (C4-OCOR) |

| Silylation | Silyl Halide (e.g., TBDMSCl), Base | Silyl Ether (C4-OSiR₃) |

Theoretical and Computational Investigations of 5 Bromo 4 Hydroxy 1h Indole 3 Carbaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has been successfully applied to a wide range of molecules, including indole (B1671886) derivatives, to predict their properties with a high degree of accuracy. researchgate.nettandfonline.comnih.gov

A fundamental step in any computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. For indole derivatives, this is typically performed using a functional such as B3LYP in combination with a basis set like 6-311++G(d,p). researchgate.nettandfonline.com The optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

For the parent compound, 1H-indole-3-carbaldehyde, DFT calculations have been performed to determine its optimized geometry. While the specific bond lengths and angles for 5-bromo-4-hydroxy-1H-indole-3-carbaldehyde would require a dedicated calculation, the values for the core indole structure are expected to be similar, with perturbations introduced by the bromo and hydroxyl substituents. The electronic structure calculations that follow geometry optimization reveal details about the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

Table 1: Representative Calculated Geometric Parameters for 1H-Indole-3-carbaldehyde (Analog)

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C2-C3 | 1.37 |

| C3-C10 | 1.45 |

| C10-O1 | 1.23 |

| N1-C2 | 1.38 |

| N1-C7a | 1.39 |

| C2-N1-C7a | 108.5 |

| C2-C3-C10 | 131.2 |

Note: The data in this table is for the analogous compound 1H-indole-3-carbaldehyde and is intended to provide a general reference. The actual geometric parameters for this compound will vary due to the presence of the bromo and hydroxyl groups.

Following geometry optimization, vibrational frequency calculations are typically performed at the same level of theory. These calculations predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and the approximations inherent in the theoretical method. A strong correlation between the calculated and experimentally measured vibrational frequencies serves to validate the computational model.

For substituted indole-3-carbaldehyde derivatives, characteristic vibrational modes include the N-H stretch, C=O stretch of the aldehyde group, and various C-C and C-H stretching and bending modes within the aromatic rings. csic.es The presence of the bromo and hydroxyl groups in this compound would introduce additional vibrational modes, such as the O-H stretch and the C-Br stretch, which would be identifiable in its predicted vibrational spectrum.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

In a molecule like this compound, the MEP would likely show a region of high electron density around the oxygen atoms of the carbonyl and hydroxyl groups, making them potential sites for electrophilic attack. Conversely, the hydrogen atom of the N-H group and potentially the hydrogen of the O-H group would be expected to be in a region of positive potential. imist.ma

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a more reactive molecule. For indole derivatives, the HOMO is typically a π-orbital delocalized over the indole ring, while the LUMO is a π*-orbital. researchgate.net

The introduction of substituents onto the indole ring can significantly affect the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO gap. Electron-donating groups, such as a hydroxyl group, tend to raise the HOMO energy level, while electron-withdrawing groups can lower the LUMO energy level. The bromine atom can have a dual effect due to its electronegativity and the presence of lone pairs. A detailed FMO analysis of this compound would elucidate the combined effect of these substituents on its electronic properties.

Table 2: Representative HOMO, LUMO, and Energy Gap Values for 1H-Indole-3-carbaldehyde (Analog)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -1.8 |

Note: The data in this table is for the analogous compound 1H-indole-3-carbaldehyde and serves as a general reference. The actual values for this compound will be different due to the influence of the bromo and hydroxyl substituents.

The spatial distribution of the HOMO and LUMO provides further insight into the reactive sites of a molecule. The regions of the molecule where the HOMO density is highest are the most likely sites for electrophilic attack, as this is where the most loosely held electrons reside. Conversely, the regions with the highest LUMO density are the most probable sites for nucleophilic attack, as this is where an incoming electron would be most stabilized.

For this compound, the HOMO is expected to be localized primarily on the indole ring, indicating that the ring is susceptible to electrophilic substitution. The LUMO is likely to have significant density on the aldehyde group, suggesting that this group is a primary site for nucleophilic attack. A detailed visualization of the HOMO and LUMO would provide a more precise prediction of the molecule's reactivity.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

Molecular docking simulations for this compound would be instrumental in identifying its potential biological targets and elucidating the specific interactions that govern its binding. While specific docking studies on this exact molecule are not extensively published, we can extrapolate from studies on similar indole derivatives to predict its behavior.

Potential biological receptors for indole derivatives are vast and include enzymes like kinases, polymerases, and oxidoreductases, as well as receptors involved in cell signaling pathways. For instance, indole derivatives have been docked against targets such as VEGFR tyrosine kinase, topoisomerase II, and various microbial enzymes. d-nb.infonepjol.info The binding mode of this compound within a receptor's active site would likely be dictated by a combination of interactions:

Hydrogen Bonding: The hydroxyl (-OH) and carbaldehyde (-CHO) groups, as well as the indole N-H, are prime candidates for forming hydrogen bonds with amino acid residues like aspartate, glutamate, serine, and threonine in a protein's active site. The oxygen atoms can act as hydrogen bond acceptors, while the hydrogen atoms of the -OH and N-H groups can act as donors.

Halogen Bonding: The bromine atom at the 5-position can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species, interacting with a nucleophilic site on the receptor, such as a carbonyl oxygen or an aromatic ring.

Pi-Pi Stacking and Pi-Alkyl Interactions: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Additionally, it can form π-alkyl interactions with aliphatic residues such as valine, leucine, and isoleucine. d-nb.info

A hypothetical docking simulation might reveal the indole ring anchoring the molecule in a hydrophobic pocket, while the hydroxyl and carbaldehyde groups form specific hydrogen bonds that determine its orientation and contribute to its binding affinity.

In silico screening allows for the rapid assessment of a compound's potential to bind to a target protein. The binding affinity is typically quantified by a scoring function, which estimates the free energy of binding (ΔG_bind), often expressed in kcal/mol. A more negative score generally indicates a stronger binding affinity. For example, studies on other indole derivatives have reported binding energies ranging from -8 to -14 kcal/mol against various targets. researchgate.net

Ligand efficiency (LE) is another crucial metric in drug design, which relates the binding affinity to the size of the molecule (typically the number of heavy atoms). It is calculated as the binding energy divided by the number of non-hydrogen atoms. LE helps in identifying smaller, more efficient binders that can be further optimized.

The predicted binding affinity and ligand efficiency of this compound against a panel of cancer-related or microbial proteins would provide a strong indication of its therapeutic potential and guide further experimental validation.

| Parameter | Description | Hypothetical Value for this compound |

| Binding Affinity (ΔG_bind) | The estimated free energy of binding to a specific receptor. More negative values indicate stronger binding. | -7 to -10 kcal/mol |

| Ligand Efficiency (LE) | A measure of the binding energy per heavy atom, used to assess the efficiency of binding. | 0.3 - 0.5 |

| Key Interacting Residues | Amino acids in the receptor's active site that form significant interactions with the ligand. | Asp, Glu, Phe, Tyr, Val |

| Types of Interactions | The nature of the chemical bonds and forces involved in the ligand-receptor complex. | Hydrogen bonds, halogen bonds, π-π stacking, hydrophobic interactions |

Advanced Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. Density Functional Theory (DFT) is a common method used for these calculations. nih.gov

Natural Bonding Orbital (NBO) analysis is a powerful tool to study intramolecular charge transfer and delocalization of electron density. It examines the interactions between filled (donor) and vacant (acceptor) orbitals. For this compound, NBO analysis would reveal:

Hyperconjugative Interactions: These are stabilizing interactions that result from the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. For example, the interaction between the lone pair of the nitrogen atom and the π* anti-bonding orbitals of the aromatic ring contributes significantly to the stability of the indole system.

Charge Distribution: NBO analysis provides a detailed picture of the natural atomic charges on each atom, helping to identify electrophilic and nucleophilic sites within the molecule. The oxygen atoms of the hydroxyl and carbaldehyde groups are expected to carry a significant negative charge, while the carbonyl carbon and the hydrogen of the hydroxyl group will be more electropositive.

These intramolecular interactions influence the molecule's conformation, stability, and reactivity.

Average Localized Ionization Energy (ALIE) and Electron Localization Function (ELF) are used to analyze the electron density and predict the most probable sites for electrophilic and nucleophilic attacks.

ALIE: This parameter provides a measure of the energy required to remove an electron from a specific point in the molecular space. Regions with lower ALIE values are more susceptible to electrophilic attack. For this compound, the regions around the indole nitrogen and the oxygen atoms would likely exhibit lower ALIE values.

ELF: This function provides a measure of the electron localization in a molecule. High ELF values indicate regions where electrons are highly localized, such as in covalent bonds and lone pairs. ELF analysis can help visualize the bonding patterns and identify regions of high electron density.

Together, ALIE and ELF provide a comprehensive map of the molecule's electronic landscape, guiding the understanding of its chemical behavior.

Reduced Density Gradient (RDG) and Fukui function analysis are advanced computational methods used to study non-covalent interactions and chemical reactivity.

RDG Analysis: This method allows for the visualization of non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, in real space. For this compound, RDG analysis could visualize the intramolecular hydrogen bond between the 4-hydroxy group and the 3-carbaldehyde group, as well as other weak interactions that contribute to its conformational stability.

Fukui Function Analysis: The Fukui function is a reactivity descriptor that helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By calculating the Fukui functions, one can predict which atoms are most likely to participate in chemical reactions. For instance, the analysis might indicate that the carbonyl carbon is a primary site for nucleophilic attack, while the indole ring positions are susceptible to electrophilic attack. researchgate.net

| Analysis Method | Information Provided | Predicted Insights for this compound |

| NBO Analysis | Intramolecular charge transfer, hyperconjugative interactions, atomic charges. | Delocalization of nitrogen lone pair into the ring; significant negative charge on oxygen atoms. |

| ALIE Analysis | Predicts sites for electrophilic attack. | Lower ALIE values around the nitrogen and oxygen atoms. |

| ELF Analysis | Visualizes electron localization in bonds and lone pairs. | High electron localization in C=O, O-H, and N-H bonds. |

| RDG Analysis | Visualizes non-covalent interactions. | Intramolecular hydrogen bonding and other weak stabilizing interactions. |

| Fukui Function | Predicts sites for nucleophilic, electrophilic, and radical attacks. | Carbonyl carbon as a site for nucleophilic attack; indole ring for electrophilic attack. |

Noncovalent Interaction (NCI) Analysis for Weak Interactions

There are currently no available research findings or data from Noncovalent Interaction (NCI) analyses specifically conducted on this compound. This type of analysis is crucial for visualizing and understanding the weak interactions within a molecular system. Without dedicated computational studies on this compound, no data tables or detailed discussions on its noncovalent interactions can be provided.

Hirshfeld Surface Analysis for Intermolecular Interaction Contributions

Similarly, a Hirshfeld surface analysis for this compound has not been reported in the scientific literature. This method is used to explore and quantify intermolecular interactions in the crystalline state. As no crystallographic or computational data are available, it is not possible to generate Hirshfeld surfaces, 2D fingerprint plots, or a corresponding data table detailing the percentage contributions of different intermolecular contacts for this specific molecule.

Further experimental and theoretical research is required to characterize the solid-state structure and intermolecular interaction profile of this compound. Such studies would be invaluable for establishing structure-property relationships and understanding the chemical behavior of this compound.

Structure Activity Relationship Sar Studies of 5 Bromo 4 Hydroxy 1h Indole 3 Carbaldehyde Derivatives

Impact of Halogenation (Bromination) on Biological Activity Profiles

Halogenation, particularly bromination, is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. The position and number of bromine substituents on the indole (B1671886) ring can significantly influence the cytotoxic and cell cycle modulating effects of 5-bromo-4-hydroxy-1H-indole-3-carbaldehyde derivatives.

Positional Effects of Bromine Substitution on Cytotoxicity and Cell Cycle Modulation (e.g., Sea Urchin Embryo Model)

Studies on a series of brominated indole-3-carbaldehyde derivatives using the sea urchin embryo model have provided valuable insights into the positional effects of bromine substitution on cytotoxicity. The inhibitory concentration (IC50) required to block the first mitotic cycle of fertilized sea urchin eggs is a key parameter in these studies.

Research has shown that the introduction of a bromine atom generally enhances the cytotoxic activity of indole-3-carbaldehyde. The position of the bromine atom on the indole ring is a critical determinant of this activity. While direct studies on this compound are limited, data from related bromoindole-3-carbaldehydes indicate that substitution at certain positions leads to a marked increase in cytotoxicity. For instance, in one study, the introduction of a bromine atom at the C-5 position of the indole ring resulted in a compound with significant cytotoxic effects. The following table summarizes the cytotoxic activity of various brominated indole-3-carbaldehyde derivatives against sea urchin embryos.

| Compound | Substitution Pattern | IC50 (µM) |

| Indole-3-carbaldehyde | Unsubstituted | > 100 |

| 5-Bromo-1H-indole-3-carbaldehyde | 5-Bromo | 50 |

| 6-Bromo-1H-indole-3-carbaldehyde | 6-Bromo | 35 |

| 2,5,6-Tribromo-1H-indole-3-carbaldehyde | 2,5,6-Tribromo | 1.5 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The data clearly indicates that bromination increases cytotoxicity, with the potency varying based on the substitution pattern. The enhanced activity of brominated derivatives is often attributed to increased lipophilicity, which can facilitate membrane transport and interaction with intracellular targets.

Influence of Multiple Halogen Substitutions

The introduction of multiple halogen atoms into the indole ring can further amplify the biological effects. The compound 2,5,6-tribromo-1H-indole-3-carbaldehyde has been shown to be a particularly potent inhibitor of cell division in the sea urchin embryo model, with an IC50 value significantly lower than its mono-brominated counterparts. This suggests a synergistic effect of multiple bromine substitutions on cytotoxicity. The increased number of halogen atoms can enhance the compound's ability to form halogen bonds and other non-covalent interactions with biological targets, in addition to further increasing its lipophilicity.

Role of the Hydroxyl Group in Modulating Biological Responses

The presence of a hydroxyl group at the C-4 position of the indole ring is expected to have a significant impact on the biological activity of this compound and its derivatives. While direct SAR studies focusing on the 4-hydroxyl group of this specific compound are not extensively available in the reviewed literature, its role can be inferred from general principles of medicinal chemistry.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to stronger and more specific interactions with biological targets such as enzymes and receptors. This can translate to increased potency and selectivity. Furthermore, the hydroxyl group can influence the compound's solubility and metabolic profile. It may serve as a site for phase II metabolism, such as glucuronidation or sulfation, which can affect the compound's bioavailability and duration of action. The electronic properties of the indole ring are also modulated by the hydroxyl group, which can, in turn, affect the reactivity and binding affinity of the molecule.

Effects of N-Substitution (e.g., N-Methylation) on Activity and Bioavailability

Modification of the indole nitrogen (N-1 position) is a common strategy to alter the pharmacological properties of indole derivatives. N-methylation, for instance, can have a profound effect on a compound's activity and bioavailability.

| Compound | Substitution Pattern | IC50 (µM) |

| 6-Bromo-1H-indole-3-carbaldehyde | 6-Bromo | 35 |

| 6-Bromo-1-methyl-1H-indole-3-carbaldehyde | 6-Bromo, 1-Methyl | 70 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

From a bioavailability perspective, N-methylation generally increases the lipophilicity of the compound and can protect the indole nitrogen from metabolic degradation. This can lead to improved absorption and a longer half-life in the body.

SAR of Derived Heterocyclic Systems and Conjugates

The carbaldehyde group at the C-3 position of this compound is a versatile functional group that can be readily converted into a variety of heterocyclic systems and conjugates. This opens up avenues for creating a diverse library of derivatives with potentially novel biological activities.

For example, condensation of the aldehyde with amines or hydrazines can yield Schiff bases and hydrazones, respectively. These can then be cyclized to form various heterocyclic rings such as quinazolines, pyrimidines, or oxadiazoles. The nature of the heterocyclic ring and the substituents on it can have a dramatic effect on the biological activity of the resulting molecule. These extended aromatic systems can engage in a wider range of interactions with biological targets, including π-π stacking and hydrogen bonding.

While specific SAR studies on heterocyclic derivatives of this compound are not widely reported, the general principle is that the choice of the heterocyclic system and its substitution pattern allows for the fine-tuning of the compound's electronic, steric, and lipophilic properties to optimize its interaction with a specific biological target.

Development of Molecular Design Principles Based on SAR Insights

Based on the available structure-activity relationship data for bromoindole-3-carbaldehyde derivatives, several molecular design principles can be formulated for the development of new analogs with improved biological activity:

Bromination Strategy: The introduction of bromine at specific positions on the indole ring is a viable strategy to enhance cytotoxic activity. Multi-bromination, particularly at positions that synergistically increase activity, should be explored.

Role of the 4-Hydroxyl Group: The 4-hydroxyl group should be considered a key interaction point. Derivatives that maintain or enhance its hydrogen bonding capacity are likely to exhibit good activity. It can also be used as a handle for prodrug strategies to improve pharmacokinetic properties.

N-Substitution for Modulating Properties: N-alkylation can be used to modulate cytotoxicity and improve bioavailability. The optimal alkyl group will likely depend on the specific biological target and desired pharmacokinetic profile.

Heterocyclic Scaffolds for Diverse Interactions: The aldehyde functionality should be exploited to generate a diverse range of heterocyclic derivatives. The choice of the heterocyclic ring system should be guided by the nature of the target to maximize favorable interactions.

Advanced Research Applications and Potential Biological Targets

Utilization as a Key Chemical Precursor in Complex Molecule Synthesis

The strategic placement of bromo, hydroxyl, and carbaldehyde groups on the indole (B1671886) ring of 5-bromo-4-hydroxy-1H-indole-3-carbaldehyde makes it an exceptionally useful building block in organic synthesis. These functional groups offer multiple reaction sites for elaboration and diversification, enabling the construction of intricate molecular architectures.

Synthesis of Novel Heterocyclic Scaffolds for Drug Discovery Research

The indole-3-carbaldehyde moiety is a well-established starting point for the synthesis of various fused heterocyclic systems, which are prominent in many biologically active compounds. The presence of the bromine atom and the hydroxyl group on the benzene (B151609) portion of the indole ring of this compound provides additional handles for chemical modification, allowing for the generation of diverse compound libraries for drug screening.

For instance, the aldehyde group can readily undergo condensation reactions with hydrazines to form pyridazino[4,5-b]indoles. researchgate.netnih.govunivie.ac.at These fused heterocyclic systems are known to exhibit a range of pharmacological activities, including anxiolytic, antihypertensive, and antihistaminic properties. researchgate.net Similarly, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazolo[3,4-b]indoles, another class of heterocyclic compounds with documented biological potential. chemicalbook.comnih.govgrowingscience.comnih.govresearchgate.net

Furthermore, the indole-3-carbaldehyde structure is a key component in the Pictet-Spengler reaction for the synthesis of β-carbolines. researchgate.netnih.govnih.govljmu.ac.ukwikipedia.orgnih.govnih.govnih.govnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. The resulting β-carboline scaffold is found in numerous natural products and synthetic compounds with a wide array of biological activities, including antitumor, antiviral, and antimicrobial effects. nih.gov The reactivity of this compound in such transformations opens avenues for the creation of novel and potentially potent therapeutic agents.

Total Synthesis of Natural Product Analogs with Indole Carbaldehyde Cores

The indole alkaloid family of natural products is vast and structurally diverse, with many members possessing significant therapeutic properties. The total synthesis of these complex molecules is a challenging endeavor in organic chemistry. Substituted indole-3-carbaldehydes can serve as crucial starting materials or key intermediates in the synthesis of these natural products and their analogs.

A notable example is the Dragmacidin family of marine alkaloids, which are characterized by a bis-indole structure and exhibit a range of biological activities, including antitumor and antiviral properties. The synthesis of Dragmacidin D, for instance, involves the coupling of two different indole moieties. researchgate.net While not a direct precursor in the reported synthesis, the functional group array of this compound makes it a plausible starting material for the synthesis of analogs of such complex marine natural products. The bromine atom can be utilized for cross-coupling reactions to introduce other molecular fragments, while the aldehyde and hydroxyl groups can be modified to build up the desired molecular complexity.

Applications in Chemical Probes and Biosensors

The inherent photophysical properties of the indole scaffold make it an attractive fluorophore for the development of chemical probes and biosensors. These tools are invaluable for studying biological processes at the molecular level.

Development of Fluorescent Probes for Biological Imaging and Detection

Indole derivatives are known to exhibit fluorescence, and their emission properties can be modulated by the introduction of various substituents. mdpi.com The electron-donating and -withdrawing groups on this compound can be strategically modified to tune its photophysical properties, such as absorption and emission wavelengths, quantum yield, and sensitivity to the local environment.

For example, the aldehyde group can be derivatized to create probes that respond to specific analytes or changes in the cellular environment, such as pH or the presence of reactive oxygen species. The development of solvatochromic probes, which exhibit a shift in their fluorescence spectrum depending on the polarity of the solvent, is another area of interest. mdpi.com Such probes can be used to study protein-ligand interactions and membrane dynamics. The versatility of the this compound scaffold makes it a promising candidate for the design and synthesis of novel fluorescent probes for a wide range of applications in biological imaging and sensing.

Research on Molecular Mechanisms of Action (In Vitro and Ex Vivo Models)

Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. In vitro and ex vivo models provide valuable platforms for elucidating these mechanisms.

Elucidation of Antiangiogenic Mechanisms and Inhibition of Endothelial Cell Processes

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is therefore a key strategy in cancer therapy. Several indole derivatives have been shown to possess antiangiogenic properties. nih.govnih.govpensoft.netoup.comresearchgate.netupi.edunih.govresearchgate.netnih.gov

Derivatives of 5-bromoindole (B119039) have been investigated for their ability to inhibit angiogenesis. These compounds have been shown to suppress the sprouting of microvessels in ex vivo rat aorta ring assays and in vivo chick chorioallantois membrane (CAM) assays. pensoft.net The antiangiogenic effects of these compounds are often associated with their ability to inhibit the proliferation and migration of endothelial cells, which are the key cellular processes in angiogenesis. researchgate.net

One of the primary signaling pathways that regulate angiogenesis is the vascular endothelial growth factor (VEGF) signaling pathway. genome.jp VEGF binds to its receptors on endothelial cells, triggering a cascade of intracellular events that lead to cell proliferation, migration, and survival. nih.gov Studies have shown that certain brominated indole derivatives can inhibit VEGF-induced signaling in endothelial cells, leading to a reduction in their pro-angiogenic functions. nih.gov The potential of derivatives of this compound to modulate VEGF signaling and inhibit endothelial cell processes makes them promising candidates for the development of novel antiangiogenic agents.

Investigation of Antioxidant Pathways and Redox Properties

The investigation into the antioxidant pathways and redox properties of this compound is an area ripe for exploration. The phenolic hydroxyl group at the 4-position is a key structural feature that could impart significant antioxidant activity. Phenolic compounds are well-known for their ability to scavenge free radicals by donating a hydrogen atom from the hydroxyl group, thereby neutralizing reactive oxygen species (ROS). The resulting radical is often stabilized by resonance within the aromatic ring system.

Studies on Cell Cycle Inhibition and Disruption of Macromolecule Synthesis

The potential for this compound to function as an inhibitor of cell cycle progression and a disruptor of macromolecule synthesis is another area of significant research interest. While a study on the parent compound, indole-3-carbaldehyde, regarding its effects on cell cycle genes was withdrawn, the general class of indole derivatives has shown promise in this area. nih.gov For instance, related compounds such as 5-bromo-brassinin have demonstrated antiproliferative effects. researchgate.net

The aldehyde functional group at the 3-position can potentially form Schiff bases with amine groups in biological macromolecules, including proteins and DNA. This covalent modification could interfere with their normal function. For example, interaction with key enzymes involved in DNA replication or transcription could lead to the disruption of these processes. Similarly, interference with proteins essential for cell cycle checkpoints could induce cell cycle arrest. To substantiate these potential activities, detailed studies involving cell-based assays to monitor cell cycle progression (e.g., flow cytometry) and macromolecule synthesis (e.g., radiolabeled precursor incorporation assays) would be necessary.

Evaluation as Enzyme Inhibitors or Modulators

The structural features of this compound make it a candidate for evaluation as an inhibitor or modulator of various enzymes. The planar indole ring system is capable of intercalating into DNA structures or binding to the active sites of enzymes.

DNA Gyrase: Bacterial DNA gyrase is a well-established target for antibacterial agents. nih.govnih.gov The enzyme introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.gov The planar aromatic structure of an indole derivative could potentially interfere with the DNA binding or catalytic activity of gyrase. The substituents on the indole ring would play a crucial role in determining the binding affinity and specificity.

G-quadruplex Binders: G-quadruplexes are secondary structures formed in guanine-rich sequences of nucleic acids and are implicated in the regulation of gene expression. nih.gov Targeting these structures with small molecules is a promising strategy in cancer therapy. nih.govrsc.org The planar nature of the indole nucleus could allow it to stack on the G-tetrads, stabilizing the G-quadruplex structure and thereby inhibiting processes like telomere maintenance or oncogene expression. Various indole derivatives have been investigated as G-quadruplex binders. nih.gov

| Target | Rationale for Interaction | Potential Outcome |

|---|---|---|

| DNA Gyrase | The planar indole core could potentially bind to the enzyme's active site or interfere with DNA binding. | Inhibition of bacterial DNA replication, leading to antibacterial activity. |

| G-quadruplex DNA | The aromatic system may allow for π-π stacking interactions with the G-tetrads of the G-quadruplex structure. | Stabilization of G-quadruplexes, potentially leading to the inhibition of cancer cell proliferation. |

Exploratory Applications in Materials Science Research

Beyond its potential biological applications, the unique chemical structure of this compound lends itself to exploratory research in materials science. The presence of multiple functional groups—a reactive aldehyde, a phenolic hydroxyl, a secondary amine in the indole ring, and a bromo substituent—offers numerous possibilities for polymerization and incorporation into novel materials.

For example, the aldehyde and hydroxyl groups can participate in condensation polymerization reactions to form novel polymers with potentially interesting optical or electronic properties. The indole moiety itself is known to be a good chromophore, and its incorporation into a polymer backbone could lead to materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromine atom provides a site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex molecular architectures and materials.

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Current Understanding of 5-bromo-4-hydroxy-1H-indole-3-carbaldehyde

Currently, there is a notable scarcity of published academic research specifically focused on this compound. The majority of existing literature pertains to its close analogue, 5-bromo-1H-indole-3-carbaldehyde. ambeed.comsigmaaldrich.comnih.gov This structural relative has been utilized as a versatile intermediate in the synthesis of various heterocyclic compounds. For instance, it has been used to create thiosemicarbazone derivatives, which have been studied for their crystal structure and potential medicinal properties. nih.govnih.gov The indole-3-carbaldehyde moiety itself is a well-established pharmacophore, and its derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties. researchgate.netresearchgate.net The introduction of a bromine atom at the 5-position and a hydroxyl group at the 4-position of the indole (B1671886) ring in this compound is anticipated to modulate its electronic and lipophilic properties, potentially leading to novel biological activities. The current understanding, therefore, is largely based on extrapolation from related structures, highlighting a significant gap in the scientific literature and a compelling opportunity for new research.

Emerging Methodologies for Enhanced Synthesis and Characterization

The synthesis of indole-3-carbaldehyde derivatives is a well-established area of organic chemistry. google.com A common and efficient method for the synthesis of substituted indole-3-carbaldehydes is the Vilsmeier-Haack reaction. google.com This reaction typically involves the formylation of an appropriately substituted indole or a precursor like 2-methylaniline using a Vilsmeier reagent, which is prepared from phosphorus oxychloride and an amide solvent such as dimethylformamide (DMF). google.com For the synthesis of this compound, a potential starting material would be 5-bromo-4-hydroxyindole. The Vilsmeier-Haack reaction on this substrate would introduce the carbaldehyde group at the 3-position.

| Reaction | Reagents | Typical Conditions | Key Advantages |

| Vilsmeier-Haack Formylation | Phosphorus oxychloride, Dimethylformamide (DMF) | 0°C to room temperature, followed by heating | High regioselectivity for the 3-position of the indole ring, good yields. |

Modern advancements in synthetic methodology could further enhance the synthesis of this compound. These include the use of milder and more environmentally friendly reagents and catalysts, as well as the application of flow chemistry for improved reaction control and scalability.

For characterization, a combination of spectroscopic techniques would be essential.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aldehyde proton, aromatic protons on the indole ring, and the N-H and O-H protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde, and the carbons of the indole scaffold. |

| FT-IR | Characteristic absorption bands for the N-H and O-H stretching, C=O stretching of the aldehyde, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, and characteristic fragmentation patterns. |

Advanced characterization techniques such as 2D NMR (COSY, HSQC, HMBC) would be invaluable for unambiguous assignment of all proton and carbon signals, and single-crystal X-ray diffraction could provide definitive structural confirmation.

Integration of Advanced Computational Modeling for Predictive Research

Computational modeling is a powerful tool in modern chemical research, enabling the prediction of molecular properties and reactivity, which can guide experimental work. For this compound, Density Functional Theory (DFT) calculations could be employed to investigate its electronic structure, molecular geometry, and vibrational frequencies. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) mapping can predict the reactive sites of the molecule, with electron-rich regions (typically colored red or yellow) indicating sites susceptible to electrophilic attack, and electron-poor regions (blue) indicating sites for nucleophilic attack. nih.gov This information is crucial for planning further chemical modifications.

Furthermore, molecular docking simulations could be used to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes or receptors. This in silico screening can help to prioritize experimental testing and identify potential therapeutic applications.

Strategic Directions for Derivatization and Comprehensive SAR Exploration

The structure of this compound offers several avenues for derivatization to explore its structure-activity relationship (SAR). researchgate.netnih.govresearchgate.netnih.gov The aldehyde group at the 3-position is a key functional handle for modifications. It can readily undergo condensation reactions with various amines to form Schiff bases, or be converted to other functional groups such as alcohols, carboxylic acids, or nitriles.

The indole nitrogen (N-H) can be alkylated or acylated to introduce a variety of substituents. The hydroxyl group at the 4-position can be converted to ethers or esters. The bromine atom at the 5-position could be a site for cross-coupling reactions to introduce further diversity.

A systematic SAR study would involve creating a library of derivatives with modifications at these positions and evaluating their biological activity. This would provide valuable insights into which structural features are important for a desired biological effect.

| Position | Possible Modifications | Potential Impact on Activity |

| 3-Carbaldehyde | Formation of Schiff bases, hydrazones, oximes; reduction to alcohol; oxidation to carboxylic acid. | Modulation of steric and electronic properties, introduction of new hydrogen bonding donors/acceptors. |

| Indole N-H | Alkylation, acylation. | Alteration of lipophilicity and potential for hydrogen bonding. |

| 4-Hydroxyl | Etherification, esterification. | Modification of polarity and steric bulk. |

| 5-Bromo | Substitution via cross-coupling reactions. | Introduction of diverse aromatic or aliphatic groups to probe binding pockets. |

Untapped Research Avenues in Chemical Biology and Pre-clinical Drug Discovery

The indole nucleus is a privileged scaffold in drug discovery, and this compound represents a novel starting point for the development of new therapeutic agents. researchgate.netresearchgate.net Given the diverse biological activities of indole derivatives, this compound and its future derivatives could be explored in several untapped research areas.

One promising avenue is the development of novel kinase inhibitors. The indole scaffold is a common feature in many approved kinase inhibitor drugs. The specific substitution pattern of this compound could lead to selective inhibition of certain kinases involved in cancer or inflammatory diseases.

Another area of interest is the development of new antimicrobial agents. The emergence of drug-resistant bacteria is a major global health threat, and new classes of antibiotics are urgently needed. Indole derivatives have shown promising antibacterial activity, and the unique structure of this compound could be a starting point for the discovery of novel antibacterial compounds. dntb.gov.ua

Furthermore, the potential neuroprotective effects of indole derivatives suggest that this compound could be investigated for its utility in neurodegenerative diseases. unifi.it The exploration of its antioxidant properties could also be a valuable research direction. researchgate.net

Q & A

Q. What are the key considerations for synthesizing 5-bromo-4-hydroxy-1H-indole-3-carbaldehyde via copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

- Methodological Answer : The synthesis typically involves Cu(I)-catalyzed cycloaddition between azide-functionalized indoles and alkynes. Key parameters include:

- Solvent System : PEG-400:DMF (2:1) mixtures enhance reaction efficiency by stabilizing Cu(I) intermediates .

- Catalyst Loading : 1.0 g CuI per 700 mg substrate ensures sufficient catalytic activity .

- Purification : Flash column chromatography with 70:30 ethyl acetate:hexane yields pure products (Rf ≈ 0.30) .

- Characterization : (e.g., aromatic protons at δ 7.23–7.14 ppm) and HRMS (e.g., [M+H] at m/z 427.0757) confirm structural integrity .

Q. How can NMR spectroscopy resolve structural ambiguities in brominated indole derivatives?

- Methodological Answer :

- Aromatic Proton Analysis : Distinct splitting patterns (e.g., doublets at J = 2.0 Hz for C4-H) differentiate regioisomers .

- : For fluorinated analogs, signals at δ -114.65 ppm confirm substitution patterns .

- Solvent Effects : Deuterated chloroform (CDCl) minimizes peak broadening for hydroxy- and aldehyde-containing derivatives .

Advanced Research Questions

Q. What strategies improve low yields in CuAAC reactions for brominated indole derivatives?

- Methodological Answer :

- Reaction Time Optimization : Extending reaction time beyond 12 hours may enhance conversion, as seen in analogous indole-triazole syntheses .

- Catalyst Recycling : PEG-400 acts as a green solvent and stabilizer, enabling CuI recovery for reuse .

- Byproduct Management : Vacuum distillation at 90°C removes residual DMF, preventing column contamination .

Q. How do intermolecular interactions influence the crystallographic packing of 5-bromo-substituted indole carbaldehydes?

- Methodological Answer :

- Hydrogen Bonding : N–H⋯O bonds (e.g., between indole NH and aldehyde O) form 1D chains, as observed in isomorphous structures .

- C–H⋯π Interactions : These stabilize layered architectures in the bc plane, critical for material design .

- Halogen Effects : Bromine atoms participate in weak XB (halogen bonding), altering crystal symmetry compared to chloro analogs .

Q. How can contradictory spectroscopic data (e.g., unexpected shifts) be resolved in indole derivatives?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (e.g., 298 K vs. 313 K) can distinguish tautomeric equilibria in hydroxy-indole systems .

- Computational Validation : DFT calculations (B3LYP/6-31G*) predict chemical shifts, aiding assignment of ambiguous signals .

- Heteronuclear Correlation : HSQC and HMBC experiments map - couplings, clarifying substituent positions .

Q. What methodologies assess the bioactivity of this compound in cellular models?

- Methodological Answer :

- Antioxidant Assays : DPPH radical scavenging (IC) and lipid peroxidation inhibition (e.g., in ischemia models) quantify activity .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2) evaluate selective toxicity, with EC values compared to control compounds .

- Metabolic Stability : Microsomal incubation (e.g., rat liver S9 fraction) assesses aldehyde group susceptibility to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.